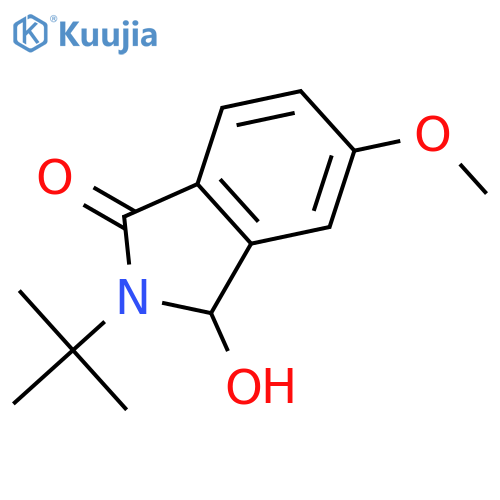

Cas no 1381944-83-7 (2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one)

2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one 化学的及び物理的性質

名前と識別子

-

- 2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one

- DTXSID80743069

- CS-0212686

- 2-tert-Butyl-3-hydroxy-5-methoxy-2,3-dihydro-1H-isoindol-1-one

- 1381944-83-7

- BS-21352

- 1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro-3-hydroxy-5-methoxy-

- SB64291

- 2-(tert-Butyl)-3-hydroxy-5-methoxyisoindolin-1-one

- MFCD22375029

-

- インチ: InChI=1S/C13H17NO3/c1-13(2,3)14-11(15)9-6-5-8(17-4)7-10(9)12(14)16/h5-7,12,16H,1-4H3

- InChIKey: WRNVOUMBZIWSLR-UHFFFAOYSA-N

計算された属性

- 精确分子量: 235.12084340Da

- 同位素质量: 235.12084340Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 17

- 回転可能化学結合数: 2

- 複雑さ: 310

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.4

- トポロジー分子極性表面積: 49.8Ų

2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one Security Information

- Signal Word:warning

- 危害声明: H303+H313+H333

- Warning Statement: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | B943378-100mg |

2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one |

1381944-83-7 | 100mg |

$ 115.00 | 2022-06-06 | ||

| Chemenu | CM247136-5g |

2-(tert-Butyl)-3-hydroxy-5-methoxyisoindolin-1-one |

1381944-83-7 | 95%+ | 5g |

$*** | 2023-03-30 | |

| A2B Chem LLC | AA57090-5g |

2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one |

1381944-83-7 | 98% | 5g |

$923.00 | 2024-04-20 | |

| 1PlusChem | 1P0018O2-1g |

1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro-3-hydroxy-5-methoxy- |

1381944-83-7 | 98% | 1g |

$283.00 | 2025-02-19 | |

| TRC | B943378-10mg |

2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one |

1381944-83-7 | 10mg |

$ 50.00 | 2022-06-06 | ||

| TRC | B943378-50mg |

2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one |

1381944-83-7 | 50mg |

$ 70.00 | 2022-06-06 | ||

| Chemenu | CM247136-1g |

2-(tert-Butyl)-3-hydroxy-5-methoxyisoindolin-1-one |

1381944-83-7 | 95%+ | 1g |

$*** | 2023-03-30 | |

| A2B Chem LLC | AA57090-1g |

2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one |

1381944-83-7 | 98% | 1g |

$271.00 | 2024-04-20 | |

| 1PlusChem | 1P0018O2-5g |

1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro-3-hydroxy-5-methoxy- |

1381944-83-7 | 98% | 5g |

$978.00 | 2025-02-19 |

2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one 関連文献

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-oneに関する追加情報

2-Tert-Butyl-3-Hydroxy-5-Methoxy-3H-Isoindol-1-One: A Comprehensive Overview

The compound 2-Tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one, identified by the CAS number 1381944-83-7, is a structurally unique organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of isoindoles, which are bicyclic aromatic compounds with a wide range of biological activities. The presence of substituents such as the tert-butyl group, hydroxyl group, and methoxy group at specific positions on the isoindole ring imparts unique chemical and physical properties to this molecule.

Recent studies have highlighted the importance of isoindole derivatives in drug discovery, particularly in the development of anticancer agents. The tert-butyl group in this compound contributes to its lipophilicity, enhancing its ability to cross cellular membranes and interact with target proteins. Meanwhile, the hydroxyl group and methoxy group play crucial roles in hydrogen bonding and other non-covalent interactions, which are essential for molecular recognition and binding affinity.

In terms of synthesis, researchers have developed efficient methods to construct this compound using modular approaches. One such method involves the condensation of appropriate aldehydes with amino acids or their derivatives, followed by cyclization under specific conditions. These methods not only ensure high yields but also allow for fine-tuning of the substituents to optimize biological activity.

The biological evaluation of 2-Tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one has revealed promising results in preclinical models. For instance, studies have demonstrated its ability to inhibit key enzymes involved in inflammation and oxidative stress, making it a potential candidate for anti-inflammatory and antioxidant therapies. Additionally, its cytotoxic effects on cancer cells suggest its potential as an antitumor agent.

In line with current trends in green chemistry, efforts are being made to synthesize this compound using environmentally friendly conditions. Techniques such as microwave-assisted synthesis and catalytic processes are being explored to reduce waste and improve sustainability.

The structural versatility of isoindole derivatives also makes them attractive for materials science applications. For example, their conjugated π-systems can be exploited in the development of organic semiconductors and optoelectronic materials. The substituents on this compound can be tailored to modulate electronic properties, paving the way for innovative materials with tailored functionalities.

In conclusion, 2-Tert-butyl-3-hydroxy-5-methoxy-3H-Isoindol-one represents a fascinating molecule with diverse applications across multiple disciplines. Its unique structure, combined with recent advances in synthetic methodologies and biological evaluations, positions it as a valuable tool in drug discovery and materials science.

1381944-83-7 (2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one) Related Products

- 1261754-62-4(C-(3-Chloro-2'-(trifluoromethoxy)biphenyl-2-yl)-methylamine)

- 1805074-56-9(3-Methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid)

- 2229623-53-2(O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine)

- 450336-72-8(N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide)

- 114365-07-0(4-(cyanomethyl)benzamide)

- 869944-65-0(4-Cyclopropyl-6-(difluoromethyl)-2-hydroxynicotinonitrile)

- 1327198-47-9(3-methyl-5-1-(thiophene-2-sulfonyl)azetidin-3-yl-1,2,4-oxadiazole)

- 2229007-64-9(tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate)

- 1804849-08-8(Ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate)

- 1805280-07-2(2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde)